Dihydrocarminomycin
Overview
Description
Dihydrocarminomycin is an anthracycline antibiotic that is a cardiotoxic metabolite of carminomycin. It is obtained by the formal reduction of the carbonyl group in carminomycin. This compound is known for its potent antineoplastic activity, making it a significant subject of study in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocarminomycin can be synthesized through the reduction of carminomycin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the carbonyl group .
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific strains of Streptomyces bacteria, such as Streptomyces atroviolaceus, Streptomyces coeruleorubidus, and Streptomyces bifurcus. These bacteria are cultured under optimized conditions to produce carminomycin, which is then chemically reduced to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Dihydrocarminomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to carminomycin under specific conditions.
Reduction: Further reduction can lead to the formation of other metabolites.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carminomycin.
Reduction: Various reduced metabolites.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Dihydrocarminomycin has several scientific research applications:
Chemistry: It is used as a model compound to study the reduction and oxidation reactions of anthracyclines.
Biology: It serves as a tool to understand the metabolic pathways of anthracycline antibiotics.
Medicine: Its potent antineoplastic activity makes it a candidate for cancer research and drug development.
Industry: It is used in the production of other anthracycline derivatives through chemical modifications
Mechanism of Action
Dihydrocarminomycin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates free radicals, which cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Carminomycin: The parent compound from which dihydrocarminomycin is derived.
Daunorubicin: Another anthracycline antibiotic with similar antineoplastic activity.
Doxorubicin: A widely used anthracycline antibiotic in cancer therapy.
Uniqueness
This compound is unique due to its specific cardiotoxicity and its role as a metabolite of carminomycin. Its selective reduction process and the specific bacterial strains used for its production also distinguish it from other anthracyclines .
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCYMMPXQFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62182-86-9 | |
Record name | 10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(1-hydroxyethyl)-5,12-naphthacenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62182-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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